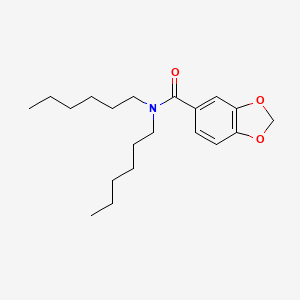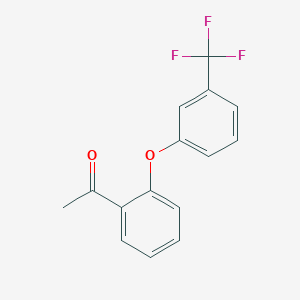
1,3-Dimethyl-5-ethyladamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-5-ethyladamantane is an organic compound with the molecular formula C₁₄H₂₄ and a molecular weight of 192.34 g/mol . It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is also known by other names such as 5-Ethyl-1,3-dimethyladamantane and 1-Ethyl-3,5-dimethyladamantane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5-ethyladamantane can be synthesized through various synthetic routes. One common method involves the alkylation of adamantane derivatives. For example, the reaction of 1,3-dimethyladamantane with ethyl halides under Friedel-Crafts alkylation conditions can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale alkylation reactions. These processes are optimized for high yield and purity, often using catalysts such as aluminum chloride or other Lewis acids to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-5-ethyladamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols and ketones.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: It can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: 3,5-Dimethyladamantan-1-ol and 5,7-Dimethyladamantane-1,3-diol.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
1,3-Dimethyl-5-ethyladamantane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex adamantane derivatives.
Biology: Its derivatives are studied for their potential biological activities.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-5-ethyladamantane involves its interaction with molecular targets and pathways. The compound’s cage-like structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the target .
Comparaison Avec Des Composés Similaires
1,3-Dimethyl-5-ethyladamantane can be compared with other adamantane derivatives such as:
1,3-Dimethyladamantane: Lacks the ethyl group, making it less bulky.
1-Ethyladamantane: Lacks the additional methyl groups, affecting its reactivity.
1,3,5-Trimethyladamantane: Has an additional methyl group, making it more sterically hindered.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .
Propriétés
Numéro CAS |
1687-35-0 |
|---|---|
Formule moléculaire |
C14H24 |
Poids moléculaire |
192.34 g/mol |
Nom IUPAC |
1-ethyl-3,5-dimethyladamantane |
InChI |
InChI=1S/C14H24/c1-4-14-7-11-5-12(2,9-14)8-13(3,6-11)10-14/h11H,4-10H2,1-3H3 |
Clé InChI |
FTNPDAKMYKMVKB-UHFFFAOYSA-N |
SMILES canonique |
CCC12CC3CC(C1)(CC(C3)(C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate](/img/structure/B14153540.png)



![N-[(4-methoxyphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B14153557.png)


![N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide](/img/structure/B14153582.png)

![1H-Naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14153592.png)
![5-Methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]](/img/structure/B14153593.png)
![4-acetyl-N-[4-(furan-2-yl)butan-2-yl]-N-methylbenzenesulfonamide](/img/structure/B14153594.png)
![4-Hydroxy-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B14153609.png)

